molecular formula C16H30O B14405559 1-Decyl-7-oxabicyclo[4.1.0]heptane CAS No. 86976-35-4

1-Decyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14405559
CAS No.: 86976-35-4
M. Wt: 238.41 g/mol
InChI Key: ODMNBJGYDAHXRY-UHFFFAOYSA-N
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Description

1-Decyl-7-oxabicyclo[410]heptane is a bicyclic ether compound with a unique structure that includes a decyl chain and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decyl-7-oxabicyclo[4.1.0]heptane typically involves the reaction of decyl bromide with 7-oxabicyclo[4.1.0]heptane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Decyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The decyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Decyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Decyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: A similar bicyclic ether with an oxirane ring.

    1,2-Epoxycyclohexane: Another compound with an oxirane ring and similar reactivity.

    Tetramethyleneoxirane: A related compound with a different ring structure.

Uniqueness

1-Decyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the decyl chain, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

86976-35-4

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

1-decyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15(16)17-16/h15H,2-14H2,1H3

InChI Key

ODMNBJGYDAHXRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC12CCCCC1O2

Origin of Product

United States

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